![molecular formula C21H30ClNO7 B13405004 Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)
Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarboxylic acid with isobutylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like ethanol or methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the detection and quantification of similar compounds.
Biology: Studied for its effects on neurotransmitter reuptake and its potential use in treating neurological disorders.
Medicine: Primarily used as an anti-obesity drug, it has been researched for its effects on weight loss and metabolic rate.
Wirkmechanismus
The mechanism of action of Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) involves the inhibition of serotonin and noradrenaline reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on appetite suppression and energy expenditure. The compound targets serotonin and noradrenaline transporters, blocking their reuptake and thereby prolonging their action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: Another serotonin reuptake inhibitor used primarily as an antidepressant.
Phentermine: A stimulant similar to an amphetamine, used for weight loss.
Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.
Uniqueness
Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) is unique in its dual action as a serotonin and noradrenaline reuptake inhibitor, making it particularly effective for weight loss compared to other compounds that target only one neurotransmitter system .
Eigenschaften
Molekularformel |
C21H30ClNO7 |
|---|---|
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C15H22ClN.C6H8O7/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,11,14H,3,8-10,17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
XXOYPWVHXMISJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


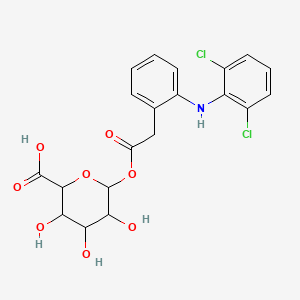


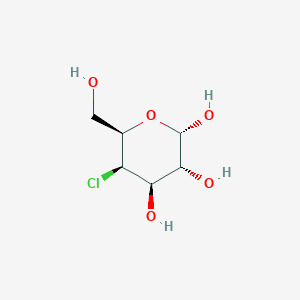
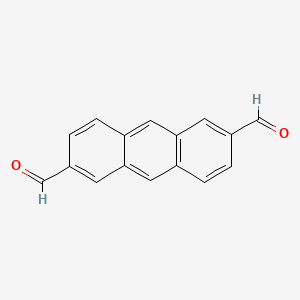
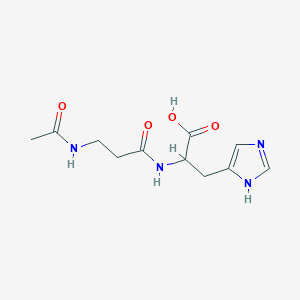
![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)
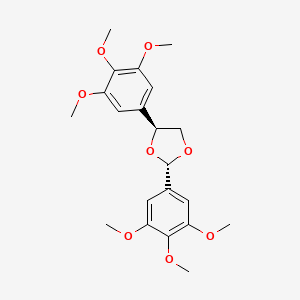
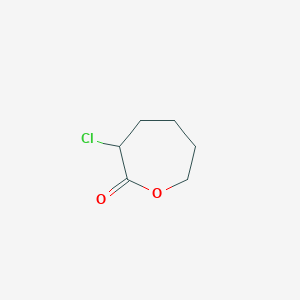
![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)
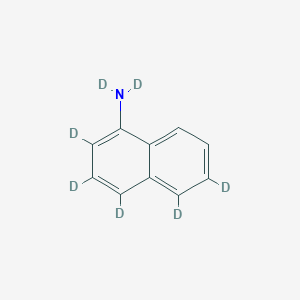
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)

